![molecular formula C20H25N3O4 B247806 Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B247806.png)
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using a specific method. The purpose of
Wirkmechanismus
The mechanism of action of Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell growth and division. It has also been shown to inhibit the activity of certain G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.
Biochemical and Physiological Effects:
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have potent inhibitory activity against certain enzymes and receptors. However, one limitation is that it may have off-target effects on other enzymes and receptors in the body. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its off-target effects. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone is synthesized using a specific method. The method involves the reaction of 4-(2,3,4-trimethoxybenzyl)piperazine with pyridine-4-carboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone has potential applications in scientific research. This compound has been shown to have an inhibitory effect on certain enzymes and receptors in the body. This makes it a potential candidate for the development of new drugs and therapies for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
Pyridin-4-yl-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone |
---|---|
Molekularformel |
C20H25N3O4 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
pyridin-4-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-5-4-16(18(26-2)19(17)27-3)14-22-10-12-23(13-11-22)20(24)15-6-8-21-9-7-15/h4-9H,10-14H2,1-3H3 |
InChI-Schlüssel |
OJVPBCAUJXKSKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.